molecular formula C9H11IN2O3 B2742803 Ethyl 3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate CAS No. 2226182-44-9

Ethyl 3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate

Cat. No.: B2742803
CAS No.: 2226182-44-9
M. Wt: 322.102
InChI Key: RZJUKFWOOKXHGB-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate: is a heterocyclic compound that features a unique fusion of pyrazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Oxazine Ring Formation: The pyrazole intermediate is then reacted with an appropriate dihydroxy compound under acidic conditions to form the oxazine ring.

    Iodination: The final step involves the iodination of the pyrazole-oxazine intermediate using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom in Ethyl 3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form oxo derivatives or reduction to form hydro derivatives.

    Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming complex polycyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substituted Derivatives: Depending on the nucleophile used, various substituted pyrazolo-oxazine derivatives can be obtained.

    Oxidized and Reduced Forms: Oxidation and reduction yield oxo and hydro derivatives, respectively.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.

    Catalysis: Potential use as ligands in catalytic reactions due to the presence of nitrogen and oxygen atoms.

Biology and Medicine

    Pharmacological Agents: Investigated for potential use as anti-inflammatory, antimicrobial, and anticancer agents due to their ability to interact with biological targets.

    Enzyme Inhibitors: Potential inhibitors of enzymes like kinases and proteases, which are crucial in various disease pathways.

Industry

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

    Agriculture: Potential use in the synthesis of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the iodine atom enhances its ability to form strong interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate: Lacks the iodine atom, making it less reactive in substitution reactions.

    3-Iodo-1H-pyrazole: Contains the pyrazole ring but lacks the oxazine ring, limiting its applications in material science.

Uniqueness

Ethyl 3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is unique due to the combination of the pyrazole and oxazine rings, along with the presence of the iodine atom. This structure provides a versatile platform for chemical modifications and enhances its potential in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O3/c1-2-14-9(13)7-6(10)8-12(11-7)4-3-5-15-8/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJUKFWOOKXHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCCOC2=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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